4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether
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Overview
Description
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorophenyl and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorophenyl and methylsulfanyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents and thiolating agents under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the pyrimidine ring.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the chlorophenyl group.
Scientific Research Applications
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Used as a precursor in the synthesis of polysulfone plastics.
[(4-chlorophenyl)sulfanyl]-N,N-dimethylmethanamine: A related compound with similar structural features.
Uniqueness
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-methoxy-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c1-16-10-7-14-12(17-2)15-11(10)18-9-5-3-8(13)4-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLGFDTXHLGSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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